4-Ethoxy-3-methylaniline
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Overview
Description
4-Ethoxy-3-methylaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is commonly used in the field of organic synthesis due to its unique chemical properties. The compound is characterized by an ethoxy group attached to the fourth position and a methyl group attached to the third position of the aniline ring.
Scientific Research Applications
4-Ethoxy-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylaniline typically involves the nitration of 4-ethoxytoluene followed by reduction of the nitro group to an amine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reduction step is often carried out in high-pressure hydrogenation reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are typical for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: this compound.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethoxyaniline: Similar structure but lacks the methyl group.
3-Methylaniline: Similar structure but lacks the ethoxy group.
4-Methoxyaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Comparison: 4-Ethoxy-3-methylaniline is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications compared to its similar counterparts .
Properties
IUPAC Name |
4-ethoxy-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTFBLNLIOJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-55-1 |
Source
|
Record name | 4-ethoxy-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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